2-(2-Methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Overview
Description
2-(2-Methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the Biltz synthesis, which involves the cyclization of an appropriate β-aminoketone precursor under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the isoquinoline ring to more oxidized forms, such as quinones.
Reduction: Reduction reactions can reduce the carbonyl group to a hydroxyl group, forming hydroxylated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated isoquinolines.
Substitution: Substituted isoquinolines with various functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Isoquinolines and their derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic uses, such as in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(2-Methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Isoquinoline: The parent compound, isoquinoline, is structurally similar but lacks the 2-methylpropyl group.
Quinoline: Another closely related compound, quinoline, differs in the position of nitrogen atoms in the ring structure.
Benzoisoquinoline: A structural isomer with a different arrangement of the benzene ring.
Uniqueness: 2-(2-Methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(2)7-15-8-12(14(17)18)10-5-3-4-6-11(10)13(15)16/h3-6,8-9H,7H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWZWHBGCGZGLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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